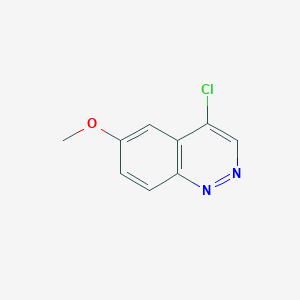

4-Chloro-6-methoxycinnoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

4-chloro-6-methoxycinnoline |

InChI |

InChI=1S/C9H7ClN2O/c1-13-6-2-3-9-7(4-6)8(10)5-11-12-9/h2-5H,1H3 |

InChI Key |

RHASLKAHLXSVQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=NC=C2Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 6 Methoxycinnoline and Its Derivatives

Strategic Approaches to Cinnoline (B1195905) Ring Formation

The construction of the bicyclic cinnoline system is the cornerstone of synthesizing its derivatives. The methodologies employed are often categorized by the key bond-forming reactions that lead to the final heterocyclic structure. These strategies are crucial in determining the substitution pattern of the resulting molecule.

Cyclization Reactions in Cinnoline Synthesis

The formation of the pyridazine (B1198779) ring of the cinnoline system is typically achieved through intramolecular cyclization reactions. The choice of the cyclization strategy is dictated by the nature of the starting materials and the desired substitution pattern on the final cinnoline core.

Diazotization of a primary aromatic amine to form a diazonium salt is a classic and versatile method in organic synthesis, which can be adeptly applied to the formation of the cinnoline ring. These reactions proceed through the intramolecular cyclization of a diazonium salt onto a suitably positioned unsaturated group.

One of the foundational methods in this category is the Widman-Stoermer synthesis . This reaction involves the diazotization of an o-aminoarylethylene, which then undergoes spontaneous cyclization at room temperature to afford the cinnoline derivative. colab.ws In the context of synthesizing a 6-methoxy substituted cinnoline, a plausible precursor would be 4-methoxy-2-vinylaniline. Upon treatment with a diazotizing agent, such as sodium nitrite in an acidic medium, the corresponding diazonium salt is formed. This intermediate would then cyclize to yield 6-methoxycinnoline.

Another important variant is the Richter cinnoline synthesis . This method involves the cyclization of a diazotized o-alkynylphenylamine. wikipedia.org The reaction typically yields a 4-hydroxycinnoline derivative due to the incorporation of a water molecule during the cyclization process. wikipedia.org For the synthesis of a 6-methoxy derivative, the starting material would be an appropriately substituted o-alkynyl-p-methoxyaniline. The resulting 6-methoxycinnolin-4-ol is a key intermediate, as the hydroxyl group at the 4-position can be subsequently converted to a chloro group.

The general mechanism for these diazotization-mediated cyclizations involves the initial formation of the diazonium salt, followed by an intramolecular electrophilic attack of the diazonium group on the adjacent unsaturated carbon-carbon bond, leading to the formation of the six-membered pyridazine ring.

Nucleophilic cyclization pathways offer an alternative approach to the cinnoline ring system, often starting from precursors that already contain the N-N bond. A common strategy involves the intramolecular cyclization of arylhydrazones. In these reactions, the hydrazone nitrogen acts as a nucleophile, attacking an electrophilic center within the same molecule to form the heterocyclic ring.

The specific nature of the cyclization can vary depending on the substituents and the reaction conditions. For instance, the Borsche-Drechsel cyclization, while primarily used for synthesizing tetrahydrocarbazoles from cyclohexanone arylhydrazones, illustrates the principle of acid-catalyzed cyclization of arylhydrazones. mdpi.com Adaptations of this principle to different carbonyl precursors can lead to the formation of various heterocyclic systems, including cinnolines.

The key to a successful nucleophilic cyclization for the synthesis of 6-methoxycinnoline derivatives lies in the design of an arylhydrazone precursor bearing a methoxy (B1213986) group on the phenyl ring and a side chain with a suitable electrophilic site for ring closure.

Precursor Design and Selection for Substituted Cinnolines

The final substitution pattern of the cinnoline ring is largely determined by the substituents present on the starting materials. Therefore, the careful design and selection of precursors are of paramount importance for the efficient synthesis of specifically substituted cinnolines like 4-chloro-6-methoxycinnoline.

Substituted anilines are versatile and readily available starting materials for the synthesis of a wide range of heterocyclic compounds, including cinnolines and their isomers, quinolines. The synthesis of 6-methoxy-substituted quinolines from 4-methoxyaniline (p-anisidine) provides a strong strategic parallel for the synthesis of 6-methoxycinnolines. nih.gov For instance, the Doebner reaction, which condenses an aniline, a benzaldehyde, and pyruvic acid, can be used to prepare 6-methoxy-2-arylquinoline-4-carboxylic acids from p-anisidine. nih.gov

While the direct synthesis of this compound from an aniline precursor via a one-pot reaction is not commonly reported, a multi-step approach starting from 4-methoxyaniline is highly feasible. A hypothetical synthetic route could involve the transformation of 4-methoxyaniline into a suitable precursor for a diazotization-mediated cyclization, such as 4-methoxy-2-vinylaniline for a Widman-Stoermer synthesis.

The table below summarizes the key precursors and the corresponding synthetic methods for preparing related 6-methoxy substituted heterocycles, illustrating the importance of precursor selection.

| Precursor | Reagent(s) | Product | Synthetic Method |

| 4-methoxyaniline | Ethyl acetoacetate, Polyphosphoric acid | 6-methoxy-2-methylquinolin-4-ol | Cyclization |

| 4-methoxyaniline | Substituted benzaldehyde, Pyruvic acid | 6-methoxy-2-arylquinoline-4-carboxylic acid | Doebner reaction |

| 4-methoxyaniline | Glycerol, Sulfuric acid, Oxidizing agent | 6-methoxyquinoline | Skraup synthesis |

This table presents data for the synthesis of quinolines, which are isomeric to cinnolines and share common precursors, demonstrating the utility of substituted anilines.

Following the formation of a 6-methoxycinnolin-4-ol intermediate, the final step would be the conversion of the hydroxyl group at the 4-position to a chloro group. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). atlantis-press.comresearchgate.netresearchgate.net

Arylhydrazones and arylhydrazines are key precursors in many cinnoline syntheses. The Fischer indole synthesis, for example, famously utilizes the acid-catalyzed rearrangement of arylhydrazones to form indoles. While the outcome is different, the underlying reactivity of arylhydrazones is what makes them valuable for the synthesis of other nitrogen-containing heterocycles as well.

For the synthesis of 6-methoxycinnoline derivatives, a logical starting point would be 4-methoxyphenylhydrazine. This can be condensed with a suitable carbonyl compound to form the corresponding arylhydrazone. Subsequent intramolecular cyclization of this arylhydrazone, under appropriate conditions (e.g., acid or base catalysis, or thermal conditions), would lead to the formation of the 6-methoxycinnoline ring system. The specific carbonyl partner would be chosen to introduce the desired substituents at positions 3 and 4 of the cinnoline ring.

The table below outlines the general approach using arylhydrazones as precursors.

| Arylhydrazine | Carbonyl Compound | Intermediate | Cyclization Product |

| 4-methoxyphenylhydrazine | α,β-unsaturated ketone | 4-methoxyphenylhydrazone | Substituted 6-methoxycinnoline |

| 4-methoxyphenylhydrazine | α-ketoester | 4-methoxyphenylhydrazone | Substituted 6-methoxycinnolin-4-one |

The versatility of this approach lies in the wide variety of commercially available or readily synthesizable carbonyl compounds, allowing for the introduction of diverse functionalities onto the cinnoline scaffold.

Functional Group Introduction and Transformation on the Cinnoline Nucleus

The strategic introduction and manipulation of functional groups on the core cinnoline structure are fundamental to the synthesis of the target compound and its derivatives. Key transformations include regioselective chlorination, introduction of alkoxy groups, and nitration.

Regioselective Chlorination Methodologies at the C-4 Position

The introduction of a chlorine atom at the C-4 position of the cinnoline ring is a critical step, transforming the relatively inert C-4 position into a reactive site for further modification. This is typically achieved through the chlorination of a precursor, 4-hydroxy-6-methoxycinnoline (or its tautomer, 6-methoxycinnolin-4(1H)-one). The hydroxyl group at the C-4 position makes it amenable to substitution with a chlorine atom using a variety of chlorinating agents.

Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. The reaction involves heating the 4-hydroxycinnoline precursor with POCl₃, often in the presence of a base or solvent like N,N-dimethylformamide (DMF). This method is widely used for analogous heterocyclic systems like quinolines. google.comatlantis-press.com The general mechanism involves the activation of the hydroxyl group by POCl₃, followed by nucleophilic attack of the chloride ion to displace the activated oxygen group, yielding the desired 4-chloro derivative.

Table 1: Reagents for C-4 Chlorination of Cinnolin-4-ones

| Reagent | Typical Conditions | Comments |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Reflux, often with DMF | Standard and effective method for converting 4-hydroxy heterocycles to 4-chloro derivatives. atlantis-press.com |

The regioselectivity of this reaction is inherent to the starting material; since the hydroxyl group is already at the C-4 position, the chlorine atom is directed specifically to that site. Direct C-H chlorination at the C-4 position of an unsubstituted cinnoline is challenging and less common due to the difficulty in controlling regioselectivity. nih.gov

Introduction of Methoxy Groups and Related Alkoxy Substituents

The methoxy group at the C-6 position of this compound is typically incorporated early in the synthetic sequence, rather than being added to a pre-formed cinnoline ring. This is achieved by using a starting material that already contains the methoxy substituent in the correct position on the benzene (B151609) ring.

For instance, a common synthetic route to cinnolines is the Richter cyclization or related pathways that start from an appropriately substituted aniline derivative. In the case of 6-methoxycinnoline derivatives, a synthesis would likely begin with a precursor derived from p-anisidine (4-methoxyaniline). atlantis-press.com This strategy ensures that the methoxy group is unambiguously located at the C-6 position of the final cinnoline product.

Introducing a methoxy group onto an existing cinnoline ring (e.g., via nucleophilic substitution of a halo-cinnoline or through other methods) is less direct and can be complicated by regioselectivity issues and the reactivity of the diazine part of the molecule. Therefore, incorporating the desired alkoxy group from the outset is the preferred and more efficient synthetic strategy.

Nitration Strategies on Substituted Cinnolines

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group (—NO₂) onto an aromatic ring. For substituted cinnolines, the position of nitration is influenced by the electronic properties of the existing substituents and the inherent reactivity of the heterocyclic system. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

In systems like quinoline (B57606), which is an isomer of cinnoline, electrophilic substitution occurs preferentially on the benzene ring rather than the pyridine ring, which is deactivated by the protonated nitrogen atom under the acidic reaction conditions. stackexchange.com Nitration of quinoline typically yields a mixture of 5-nitro and 8-nitro derivatives. stackexchange.com

For a 6-methoxycinnoline system, the powerful activating and ortho-, para-directing effect of the methoxy group would strongly influence the position of nitration. The C-5 and C-7 positions are ortho to the methoxy group. The C-5 position is generally more sterically accessible. Therefore, nitration of 6-methoxycinnoline would be expected to occur primarily at the C-5 position. The presence of the chloro group at C-4 would further influence the electronic landscape of the molecule.

Table 2: Predicted Regioselectivity of Nitration on Substituted Cinnolines

| Substrate | Directing Groups | Predicted Major Product(s) |

|---|---|---|

| 6-Methoxycinnoline | -OCH₃ (activating, o,p-directing) | 5-Nitro-6-methoxycinnoline |

The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration or degradation of the starting material, as nitration can be a highly exothermic process. stmarys-ca.edu

Derivatization Strategies for this compound Analogs

The presence of the chlorine atom at the C-4 position makes this compound an exceptionally valuable precursor for generating a wide range of analogs through post-cyclization modifications.

Post-Cyclization Modifications at C-4 Position

The C-4 position, activated by the adjacent nitrogen atom (N-1) and the electron-withdrawing nature of the diazine ring, is highly susceptible to modification, primarily through nucleophilic substitution of the chloro group.

The chlorine atom at the C-4 position of the cinnoline ring is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. youtube.comyoutube.com This reactivity allows for the introduction of a diverse array of functional groups by reacting this compound with various nucleophiles. mdpi.comarkat-usa.org

This reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C-4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system, including the nitrogen atoms. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

A wide variety of nucleophiles can be employed in this reaction, leading to a diverse library of C-4 substituted cinnoline derivatives.

Table 3: Examples of Nucleophilic Substitution at the C-4 Position

| Nucleophile Type | Example Nucleophile | Resulting C-4 Substituent |

|---|---|---|

| Oxygen Nucleophiles | Sodium methoxide (NaOMe) | Methoxy (-OCH₃) |

| Nitrogen Nucleophiles | Benzylamine (BnNH₂) | Benzylamino (-NHBn) |

| Hydrazine (B178648) (N₂H₄) | Hydrazino (-NHNH₂) | |

| Sodium azide (NaN₃) | Azido (-N₃) |

The regioselectivity of this substitution is highly specific to the C-4 position due to its activation by the adjacent ring nitrogen. mdpi.comresearchgate.net The reaction conditions are generally mild, often requiring just heating the reactants in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated. This robust and versatile reaction is a cornerstone for the derivatization of this compound.

Conversion to Phenoxy- and Amino- Derivatives

The chlorine atom at the 4-position of the cinnoline ring is susceptible to nucleophilic aromatic substitution, providing a versatile handle for the introduction of phenoxy and amino moieties.

Phenoxy Derivatives: The synthesis of 4-phenoxy-6-methoxycinnoline and its substituted analogues can be achieved through the Ullmann condensation. This copper-catalyzed reaction involves the coupling of this compound with a phenol in the presence of a base. Modern protocols often utilize copper(I) iodide as the catalyst and a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically requires elevated temperatures to proceed efficiently. The choice of base is crucial, with potassium carbonate or cesium carbonate being commonly employed.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Product |

| This compound | Phenol | CuI | K₂CO₃ | DMF | 120-150 | 4-Phenoxy-6-methoxycinnoline |

| This compound | 4-Methoxyphenol | CuI | Cs₂CO₃ | DMSO | 120-150 | 4-(4-Methoxyphenoxy)-6-methoxycinnoline |

Amino Derivatives: The introduction of amino groups at the 4-position can be accomplished through several methods. Direct nucleophilic substitution with ammonia or primary/secondary amines is a straightforward approach, often requiring high temperatures and pressures. A more versatile and widely used method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions and with a broader substrate scope. The catalytic system typically consists of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand, for instance, Xantphos or BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). A strong base, such as sodium tert-butoxide, is also required.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Product |

| This compound | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-110 | N-Phenyl-6-methoxycinnolin-4-amine |

| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Dioxane | 80-110 | 4-(Morpholino)-6-methoxycinnoline |

Metalation Studies and Subsequent Transformations

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov In the context of this compound, the methoxy group at the 6-position can act as a directing group for lithiation at the C5 or C7 position. However, the presence of the chloro and the nitrogen atoms in the heterocyclic ring can influence the regioselectivity of the metalation.

Studies on 3-methoxycinnoline have shown that lithiation with strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) occurs at the C4 position. researchgate.netsemanticscholar.org For 6-methoxy substituted cinnolines, the directing effect of the methoxy group would likely favor lithiation at the adjacent C5 or C7 positions. The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

Hypothetical Metalation and Functionalization of this compound:

| Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Product |

| This compound | n-BuLi / TMEDA | DMF | This compound-5-carbaldehyde |

| This compound | LDA | I₂ | 4-Chloro-5-iodo-6-methoxycinnoline |

| This compound | LTMP | (CH₃)₃SiCl | 4-Chloro-6-methoxy-5-(trimethylsilyl)cinnoline |

TMEDA: Tetramethylethylenediamine

Modifications of the Methoxy Group

The methoxy group at the 6-position of this compound can be a site for further modification, most notably through O-demethylation to yield the corresponding 6-hydroxy derivative. This transformation is valuable as it unmasks a phenolic hydroxyl group, which can serve as a handle for further functionalization, such as etherification or esterification.

Common reagents for the cleavage of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). chem-station.comresearchgate.net The choice of reagent depends on the tolerance of other functional groups in the molecule. For instance, BBr₃ is a powerful reagent that can effect demethylation at low temperatures, which may be advantageous for sensitive substrates.

| Starting Material | Reagent | Solvent | Temperature (°C) | Product |

| This compound | BBr₃ | Dichloromethane | -78 to rt | 4-Chloro-6-hydroxycinnoline |

| This compound | 48% HBr | Acetic Acid | Reflux | 4-Chloro-6-hydroxycinnoline |

rt: room temperature

Introduction of Additional Functionalities (e.g., Carboxamides, Triazoles)

Carboxamides: The introduction of a carboxamide functionality onto the cinnoline scaffold can be achieved through various synthetic strategies. One common approach involves the synthesis of a cinnoline carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. For example, if a carboxyl group is introduced at the 3-position via a suitable precursor, it can be activated with reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base such as diisopropylethylamine (DIPEA), followed by the addition of the desired amine. nih.govpnrjournal.com

Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and regioselective method for the synthesis of 1,2,3-triazole-substituted cinnolines. beilstein-journals.orgnih.gov This reaction involves the coupling of a cinnoline bearing an azide functionality with a terminal alkyne. To synthesize a 4-(1,2,3-triazol-1-yl)-6-methoxycinnoline derivative, this compound would first be converted to 4-azido-6-methoxycinnoline via nucleophilic substitution with sodium azide. The resulting azide can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

| Cinnoline Precursor | Alkyne | Catalyst System | Solvent | Product |

| 4-Azido-6-methoxycinnoline | Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | 6-Methoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)cinnoline |

| 4-Azido-6-methoxycinnoline | Propargyl alcohol | CuSO₄·5H₂O / Sodium Ascorbate | DMSO / H₂O | (1-(6-Methoxycinnolin-4-yl)-1H-1,2,3-triazol-4-yl)methanol |

Optimization of Synthetic Pathways for Scalability and Efficiency

The transition from laboratory-scale synthesis to large-scale production of this compound and its derivatives necessitates a thorough optimization of the synthetic pathway to ensure scalability, efficiency, cost-effectiveness, and safety. Key aspects of this optimization include the selection of starting materials, reaction conditions, and purification methods.

Optimization of Reaction Conditions: Each step in the synthetic sequence is subjected to rigorous optimization. This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst loading, and reagent stoichiometry to maximize yield and minimize the formation of impurities. Design of Experiment (DoE) methodologies are often employed to efficiently explore the reaction parameter space.

Green Chemistry and Sustainability: Modern process chemistry places a strong emphasis on green and sustainable practices. This includes minimizing waste, using less hazardous solvents, and developing catalytic processes to replace stoichiometric reagents. For example, the use of flow chemistry can offer advantages in terms of safety, efficiency, and scalability for certain reactions.

Purification and Isolation: The development of robust and scalable purification methods is crucial. This may involve optimizing crystallization conditions to avoid the need for chromatography, which is often not practical on a large scale.

Advanced Reactivity and Reaction Mechanisms of 4 Chloro 6 Methoxycinnoline

Electrophilic Aromatic Substitution on Substituted Cinnolines

Electrophilic aromatic substitution (S_E_Ar) on the 4-Chloro-6-methoxycinnoline ring system is a more complex process due to competing electronic effects. The cinnoline (B1195905) nucleus is inherently electron-deficient because of the electronegative nitrogen atoms, which deactivates the ring towards attack by electrophiles, similar to pyridine. wikipedia.org Conversely, the methoxy (B1213986) group at the C-6 position is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density via resonance. youtube.com

The outcome of an S_E_Ar reaction is a balance of these opposing influences:

Deactivation by the Cinnoline Core: The pyridazine (B1198779) part of the molecule strongly withdraws electron density, making electrophilic attack on the entire system less favorable than on benzene (B151609).

Activation by the Methoxy Group: The -OCH₃ group strongly activates the benzene portion of the molecule for electrophilic attack and directs incoming electrophiles to the positions ortho (C-5, C-7) and para (C-8, which is blocked) to itself.

Given these factors, electrophilic substitution is expected to occur exclusively on the benzenoid ring rather than the more deactivated pyridazine ring. The directing effect of the potent methoxy group will dominate. Substitution will be directed to the C-5 and C-7 positions. The precise ratio of C-5 to C-7 substitution would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in favoring the less crowded position. For example, in reactions like nitration or halogenation, a mixture of 5- and 7-substituted products would be anticipated.

Radical Reactions and Reductive Transformations

The this compound molecule can undergo transformations under radical or reductive conditions.

Radical Reactions: Free-radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgmasterorganicchemistry.comwikipedia.org For this compound, a potential radical reaction is reductive dehalogenation. In the presence of a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride), the C-Cl bond can be cleaved homolytically to generate a cinnolinyl radical, which then abstracts a hydrogen atom to yield 6-methoxycinnoline.

Reductive Transformations: The molecule offers several sites for reduction.

Dechlorination: Catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of a base (like triethylamine (B128534) or sodium acetate) can be used to achieve hydrodechlorination, replacing the C-4 chlorine with a hydrogen atom.

Ring Reduction: More forcing reduction conditions, such as high-pressure hydrogenation or the use of potent reducing agents like sodium borohydride (B1222165) in the presence of transition metals, could potentially reduce the N=N bond within the pyridazine ring to yield a dihydrocinnoline (B15445986) derivative. Complete reduction of the heterocyclic ring would require even more vigorous conditions.

Metal-Mediated Transformations and C-H Activation Studies

The C-Cl bond at the C-4 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.grlongdom.org This allows for the extensive functionalization of the cinnoline core.

Cross-Coupling Reactions: this compound is an ideal substrate for a variety of palladium-catalyzed reactions, analogous to chloroquinoxalines and other chloro-N-heterocycles. nih.gov

Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond.

Heck Coupling: Reaction with alkenes to introduce a vinyl group.

Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes to form a C-C bond.

These reactions provide versatile pathways to elaborate the cinnoline structure, introducing a wide array of functional groups at the C-4 position.

| Reaction Name | Coupling Partner | Catalyst/Ligand (Typical) | Product Type |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 4-Aryl-6-methoxycinnoline |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | 4-Alkenyl-6-methoxycinnoline |

| Sonogashira | Alkyne | PdCl₂(PPh₃)₂, CuI | 4-Alkynyl-6-methoxycinnoline |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP | 4-Amino-6-methoxycinnoline |

C-H Activation: Direct C-H activation is a modern strategy for molecular functionalization that avoids pre-functionalized starting materials. nih.govnih.gov In the cinnoline system, the nitrogen atoms can act as directing groups to guide a transition metal catalyst (e.g., Rh, Ir, Pd) to specific C-H bonds. rsc.org For this compound, potential sites for C-H activation include the C-3 and C-5 positions, which are ortho to the ring nitrogens N-2 and N-1, respectively. This would allow for the direct introduction of aryl, alkyl, or other groups at these positions, offering an alternative to classical electrophilic substitution.

N-Oxidation and its Impact on Cinnoline Reactivity

Oxidation of one of the nitrogen atoms in the cinnoline ring to form a cinnoline N-oxide dramatically alters the electronic properties and reactivity of the molecule. mdpi.comthieme-connect.de The N-oxide functionality can be introduced using oxidizing agents like peroxy acids (e.g., m-CPBA) or dimethyldioxirane. researchgate.net

Electronic Effects: The N-oxide group is strongly electron-withdrawing by induction but can donate electron density via resonance. The N⁺-O⁻ dipole makes the entire ring system significantly more electron-poor. thieme-connect.de This has profound consequences for its reactivity.

Impact on Nucleophilic Aromatic Substitution: The increased electron-withdrawing nature of the N-oxidized ring further activates the C-4 position towards nucleophilic attack. This would result in a significant rate enhancement for S_N_Ar reactions compared to the parent this compound.

Impact on Electrophilic and C-H Activation Reactions: N-oxidation modifies the sites of electrophilic attack and metal-catalyzed C-H functionalization. researchgate.netrsc.orgmdpi.com The oxygen atom of the N-oxide can act as a directing group. For instance, in quinoline (B57606) N-oxides, functionalization often occurs at the C-2 position. researchgate.netnih.gov By analogy, N-oxidation of this compound could direct incoming reagents to positions adjacent to the N-oxide, such as C-3 (if N-2 is oxidized) or C-8 (if N-1 is oxidized), opening up new avenues for regioselective functionalization that are not accessible with the parent heterocycle.

Ring Opening and Rearrangement Mechanisms

While specific studies detailing the ring opening and rearrangement mechanisms of this compound are not extensively documented in publicly available literature, the reactivity of the broader cinnoline family allows for the discussion of plausible transformation pathways. These mechanisms are generally predicated on the inherent electronic properties of the cinnoline core, the nature of its substituents, and the application of external stimuli such as light or nucleophilic reagents.

One significant pathway for the rearrangement of the cinnoline scaffold involves photochemical isomerization. Research has demonstrated that certain cinnoline derivatives, such as 2-alkylcinnolinium-4-olates, can undergo photochemical rearrangement to form 3-alkyl-4(3H)-quinazolones when irradiated in a solvent like ethanol. rsc.org This type of transformation involves a significant alteration of the heterocyclic core, converting the 1,2-diazine (cinnoline) system into a 1,3-diazine (quinazoline) system. Although this specific example involves a charged zwitterionic species, it establishes a precedent for light-induced skeletal rearrangements within the cinnoline family.

Another potential mechanism for ring transformation, particularly relevant to this compound, involves a sequence of nucleophilic aromatic substitution (SNAr) followed by ring-opening and closure. The chlorine atom at the C4 position of the cinnoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. masterorganicchemistry.comchemistrysteps.com Reaction with a binucleophilic reagent, such as hydrazine (B178648) or its derivatives, could initiate such a transformation. This process would likely begin with the displacement of the chloride ion by one of the nucleophilic centers of the reagent. A subsequent intramolecular reaction could then lead to the opening of the original pyridazine ring and the formation of a new, different heterocyclic ring fused to the benzene core. Similar "ring opening-ring closure" mechanisms have been described for other chloro-substituted nitrogen heterocycles, resulting in the formation of novel fused systems. researchgate.net

Evidence of ring cleavage under high-energy conditions can be observed in the mass spectrometry fragmentation patterns of the parent cinnoline molecule. The fragmentation typically begins with the loss of a molecule of nitrogen (N₂), followed by the expulsion of acetylene. thieme-connect.de This fragmentation indicates a breakdown of the pyridazine portion of the molecule, representing a form of ring opening, albeit not one that is typically used in a synthetic context.

The following table summarizes plausible reaction types based on analogous systems.

| Reaction Type | Reagents/Conditions | Potential Product Class | Analogy Source |

| Photochemical Rearrangement | UV Irradiation (in Ethanol) | Fused Quinazolone Derivatives | rsc.org |

| Nucleophilic Ring Transformation | Binucleophiles (e.g., Hydrazine) | Fused Pyrazole or Pyrimidine Derivatives | researchgate.net |

| Fragmentative Ring Cleavage | Electron Impact (Mass Spectrometry) | Aromatic radical cations | thieme-connect.de |

These examples from related systems provide a framework for understanding the potential reactivity of this compound beyond simple substitution reactions, highlighting pathways for significant structural modification through ring rearrangement and transformation.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 4-Chloro-6-methoxycinnoline, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the cinnoline (B1195905) ring system and the protons of the methoxy (B1213986) group.

The aromatic region would likely display a complex pattern of signals due to the coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the chloro group and the electron-donating effect of the methoxy group. The methoxy group would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Expected ¹H NMR Data for this compound (Predicted values based on analogous structures)

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| H-3 | ~8.5 - 8.7 | Doublet | J(H-3, H-5) = ~2-3 Hz |

| H-5 | ~7.8 - 8.0 | Doublet of Doublets | J(H-5, H-7) = ~8-9 Hz, J(H-5, H-3) = ~2-3 Hz |

| H-7 | ~7.4 - 7.6 | Doublet | J(H-7, H-5) = ~8-9 Hz |

| OCH₃ | ~3.9 - 4.1 | Singlet | N/A |

Note: The actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal, with its chemical shift indicating its electronic environment and hybridization state.

The carbon atoms in the aromatic rings are expected to resonate in the downfield region (typically 110-160 ppm). The carbon atom attached to the chlorine (C-4) would be significantly influenced by the halogen's electronegativity, and the carbon bearing the methoxy group (C-6) would also show a characteristic shift. The methoxy carbon itself would appear as a signal in the upfield region (around 55-60 ppm).

Expected ¹³C NMR Data for this compound (Predicted values based on analogous structures)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-3 | ~145 - 150 |

| C-4 | ~135 - 140 |

| C-4a | ~125 - 130 |

| C-5 | ~115 - 120 |

| C-6 | ~158 - 162 |

| C-7 | ~105 - 110 |

| C-8 | ~130 - 135 |

| C-8a | ~150 - 155 |

| OCH₃ | ~55 - 60 |

Note: These are estimated chemical shifts and can be influenced by solvent and other experimental parameters.

While ¹H and ¹³C NMR are fundamental, advanced NMR techniques can provide deeper structural insights.

2D NMR Spectroscopy : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity.

COSY : A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, helping to definitively assign the signals of the aromatic protons by showing which protons are adjacent to each other.

HSQC : An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a fingerprint of the molecule's functional groups.

For this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching within the aromatic system, C-O stretching of the methoxy group, and the C-Cl stretching.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (OCH₃) | 2850 - 2960 | Medium |

| C=C and C=N Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are expected to be prominent. The C-Cl stretch would also be observable. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is dictated by its aromatic cinnoline core, which acts as a chromophore. The spectrum is expected to exhibit characteristic absorption bands in the UV-Vis region arising from specific electronic transitions within the molecule. The presence of the chlorine atom and the methoxy group as substituents (auxochromes) influences the position and intensity of these absorption maxima.

The principal electronic transitions observed are π→π* and n→π. The π→π transitions, which are typically of high intensity, originate from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated bicyclic aromatic system. The n→π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons, primarily from the nitrogen heteroatoms, to π* antibonding orbitals.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | Shorter Wavelength UV (e.g., 200-350 nm) | High |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of the compound is 194 g/mol .

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak, which arises from the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). This results in two distinct peaks: the molecular ion peak (M⁺) corresponding to the molecule containing ³⁵Cl, and an M+2 peak for the molecule containing ³⁷Cl. The relative intensity ratio of these peaks is approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. miamioh.eduneu.edu.tr Halogenated cinnoline derivatives are known to exhibit these expected isotopic ion peaks in their mass spectra. nih.gov

Electron impact (EI) ionization typically induces fragmentation of the molecular ion. The fragmentation of this compound is guided by the stability of the resulting ions and neutral fragments. The aromatic cinnoline ring itself is relatively stable. libretexts.org Common fragmentation pathways for aryl ethers and halides can be anticipated. miamioh.edu Likely fragmentation includes the loss of a methyl radical (·CH₃) from the methoxy group to form an [M-15]⁺ ion, followed by the expulsion of a neutral carbon monoxide (CO) molecule. Another pathway involves the loss of a chlorine radical (·Cl) to yield an [M-35]⁺ ion, or the loss of the entire methoxy group (·OCH₃) to give an [M-31]⁺ fragment.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion/Fragment | Description |

|---|---|---|

| 194 | [C₉H₇³⁵ClN₂O]⁺ | Molecular Ion Peak (M⁺) |

| 196 | [C₉H₇³⁷ClN₂O]⁺ | Isotopic Molecular Ion Peak (M+2) |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 159 | [M - Cl]⁺ | Loss of a chlorine radical |

| 163 | [M - OCH₃]⁺ | Loss of a methoxy radical |

X-ray Diffraction (XRD) for Solid-State Structure and Conformational Analysis

Based on this analogue, this compound is expected to crystallize in a monoclinic system. The core cinnoline ring system is anticipated to be almost perfectly planar. The substituents, the chlorine atom and the carbon atom of the methoxy group, would lie very close to this plane. researchgate.net The planarity of the molecule facilitates efficient crystal packing through π-π stacking interactions between the aromatic rings of adjacent molecules. redalyc.org

Intramolecular interactions are also likely to play a role in defining the molecular conformation. For instance, weak hydrogen bonds, such as an intramolecular C—H···Cl interaction, can form a stable five- or six-membered ring motif, further contributing to the planarity and rigidity of the structure. nih.govresearchgate.net The orientation of the methoxy group relative to the cinnoline ring would be a key conformational feature.

Table 3: Predicted Crystallographic Data for this compound (based on analogue 4-Chloro-6,7-dimethoxyquinoline nih.govresearchgate.net)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Molecular Geometry | Essentially planar |

| Key Interactions | π-π stacking, potential intramolecular C—H···Cl hydrogen bonds |

Computational and Theoretical Investigations of 4 Chloro 6 Methoxycinnoline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for geometry optimizations. In a typical study, the geometry of 4-chloro-6-methoxycinnoline would be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). This process would yield the most stable conformation of the molecule in the gas phase, providing precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Value |

|---|---|

| C4-Cl Bond Length (Å) | Data not available |

| C6-O Bond Length (Å) | Data not available |

| O-CH3 Bond Length (Å) | Data not available |

| Cinnoline (B1195905) Ring Bond Angles (°) | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the electronic transitions and spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. These calculations, performed on the DFT-optimized geometry, can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π, π→π). This information is crucial for interpreting UV-Vis absorption spectra.

Table 2: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contributions |

|---|---|---|---|

| S0 → S1 | Data not available | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available | Data not available |

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity and interactions with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. youtube.comlibretexts.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Table 3: Hypothetical FMO Properties of this compound

| Property | Value (eV) |

|---|---|

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is color-coded to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, one would expect negative potential around the nitrogen atoms of the cinnoline ring and the oxygen of the methoxy (B1213986) group, while regions near the hydrogen atoms would be more positive.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. aimspress.com This analysis can reveal hyperconjugative interactions and deviations from the idealized Lewis structure, providing insights into the stability of the molecule. For this compound, NBO analysis would quantify the delocalization of lone pairs from the nitrogen and oxygen atoms into the aromatic system.

Table 4: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Global Reactivity Descriptors

Key global reactivity descriptors include:

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is calculated as the negative of electronegativity.

Chemical Hardness (η): Hardness is a measure of the resistance to a change in the electron distribution or charge transfer. It is calculated based on the HOMO-LUMO energy gap. A larger HOMO-LUMO gap generally implies greater stability and lower reactivity.

Global Softness (S): Softness is the reciprocal of hardness and indicates the molecule's capacity to accept electrons.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

These descriptors are instrumental in understanding the relationship between the structure, stability, and global chemical reactivity of compounds. researchgate.net

| Descriptor | Formula | Description |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Tendency of electrons to escape. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

| Global Softness (S) | S = 1 / (2η) | Capacity to accept electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Ability to act as an electrophile. |

Topological and Non-Covalent Interaction Analysis

Topological and non-covalent interaction (NCI) analyses are powerful computational tools used to visualize and characterize the bonding and weak interactions within a molecule and between molecules. researchgate.net These methods provide a deeper understanding of the forces that govern molecular conformation and crystal packing.

The Localized Orbital Locator (LOL) provides a visual representation of electron localization in a molecule. By analyzing the kinetic energy density, LOL can distinguish between regions of high electron localization, such as covalent bonds and lone pairs, and regions of delocalized electrons.

The Reduced Density Gradient (RDG) is a method used to identify and visualize non-covalent interactions in real space. researchgate.net It is based on the electron density and its gradient. Plots of the RDG against the electron density reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonds.

The Non-Covalent Interaction (NCI) index is a visualization technique that complements RDG analysis. researchgate.net It provides a graphical representation of non-covalent interactions, where different types of interactions (e.g., attractive or repulsive) are distinguished by color codes on an isosurface. researchgate.net This allows for an intuitive understanding of the spatial distribution and nature of weak interactions.

The Electron Localization Function (ELF) is a method used to map the electron pair probability in a molecule. It provides a clear picture of core electrons, covalent bonds, and lone pairs, thereby offering insights into the chemical bonding of the system.

Molecular Dynamics Simulations for Conformational Stability and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.comnih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational stability of this compound and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com

MD simulations can be employed to:

Explore Conformational Space: Identify the most stable conformations of the molecule and the energy barriers between them.

Analyze Intermolecular Interactions: Study the nature and strength of interactions with surrounding molecules, which is crucial for understanding its behavior in different environments.

Predict Macroscopic Properties: Relate the microscopic behavior of the molecule to macroscopic properties.

While specific MD simulation studies on this compound were not found in the provided search results, this technique remains a vital tool for investigating the dynamic properties of such molecules.

In silico Prediction of Molecular Interactions with Biological Targets

Computational studies, particularly in silico methods, have become indispensable in modern drug discovery and development. These techniques allow for the prediction and analysis of molecular interactions between a ligand, such as this compound, and biological targets, typically proteins. This approach provides valuable insights into the potential pharmacological activity of a compound before it is synthesized and tested in a laboratory, saving significant time and resources. The following sections detail the theoretical application of these methods to this compound, based on general principles of computational chemistry, as specific studies on this compound are not available in the reviewed literature.

Molecular Docking Studies for Binding Affinity and Orientation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like this compound might bind to the active site of a target protein.

The process involves placing the three-dimensional structure of this compound into the binding site of a protein of interest. A scoring function is then used to estimate the binding affinity, or the strength of the interaction, between the ligand and the protein. This score is calculated based on various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding. The orientation of the ligand with the lowest (most favorable) energy score is considered the most likely binding mode.

For this compound, molecular docking studies could be employed to screen a wide range of biological targets to identify potential protein partners. For instance, given the prevalence of the cinnoline scaffold in compounds targeting kinases, a docking study could be performed against a panel of kinase enzymes. The results would provide a prediction of the binding affinity and the specific orientation of this compound within the ATP-binding pocket of each kinase.

A hypothetical molecular docking study of this compound with a generic protein kinase might yield the data presented in the interactive table below. This table illustrates the type of information that would be generated, including the predicted binding energy and the key amino acid residues involved in the interaction.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | Lys72, Glu91, Leu148 |

| Kinase B | -7.9 | Val35, Ala52, Phe165 |

| Kinase C | -9.2 | Asp184, Met120, Ile68 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies for this compound were not found in the public domain.

Ligand-Protein Interaction Profiling

Following the initial prediction of binding affinity and orientation from molecular docking, a more detailed ligand-protein interaction profiling is conducted. This analysis provides a comprehensive view of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for the specificity and strength of the binding.

The primary types of interactions that would be analyzed for a this compound-protein complex include:

Hydrogen Bonds: The nitrogen atoms in the cinnoline ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, while hydrogen atoms on the aromatic ring could potentially act as weak donors.

Hydrophobic Interactions: The aromatic cinnoline core and the methyl group of the methoxy substituent can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonds: The chlorine atom at the 4-position can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

Pi-Stacking: The aromatic cinnoline ring can form pi-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

An interactive table summarizing a hypothetical ligand-protein interaction profile for this compound with a target protein is presented below. This table details the specific types of interactions and the protein residues involved.

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | N1 of Cinnoline | Backbone NH of Val85 | 2.9 |

| Hydrogen Bond | O of Methoxy | Side Chain OH of Ser122 | 3.1 |

| Halogen Bond | Cl at C4 | Backbone CO of Gly83 | 3.2 |

| Pi-Stacking | Cinnoline Ring | Side Chain of Phe165 | 3.5 |

| Hydrophobic | Methyl of Methoxy | Side Chain of Leu25 | 3.8 |

Note: This data is hypothetical and serves to illustrate the output of a ligand-protein interaction profiling analysis. No specific studies on this compound were available to provide factual data.

Mechanistic Studies on Biological Activities and Molecular Target Engagement Excluding Clinical Data

Exploration of Cinnoline (B1195905) Derivatives as Enzyme/Receptor Inhibitors

The cinnoline scaffold has been identified as a promising pharmacophore in the development of targeted therapeutic agents. researchgate.netnih.gov Derivatives of this bicyclic heterocycle have been investigated for their ability to interact with and inhibit a variety of enzymes and receptors critical to cellular function and disease progression. nih.govpnrjournal.com

Cinnoline derivatives have demonstrated notable activity as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. researchgate.netnih.gov

One area of significant research has been the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is vital for cell proliferation and survival. researchgate.netnih.gov A series of cinnoline derivatives were developed and evaluated as PI3K inhibitors, with many compounds displaying inhibitory activities in the nanomolar range. nih.gov These compounds were found to effectively inhibit the PI3K/Akt pathway, leading to decreased phosphorylation levels of its downstream components. researchgate.netnih.gov The development of these inhibitors showcases the potential of the cinnoline structure as a foundation for creating targeted cancer therapies. researchgate.net

While extensive research exists for quinoline (B57606) and quinazoline (B50416) derivatives as inhibitors of Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), the direct investigation of simple cinnoline derivatives such as 4-Chloro-6-methoxycinnoline for EGFR inhibition is less documented. rsc.orgnih.govnih.gov However, the broader class of benzodiazine derivatives, which includes cinnolines, is recognized for its potential to inhibit RTKs. researchgate.net

Table 1: Inhibitory Activity of Selected Cinnoline Derivatives against PI3K Data synthesized from studies on novel cinnoline-based PI3K inhibitors.

| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |

| Derivative A | 25 | 45 | 15 | 80 |

| Derivative B | 18 | 33 | 10 | 65 |

| Derivative C | 32 | 50 | 21 | 95 |

IC50 values represent the concentration required for 50% inhibition.

Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism, essential for the synthesis of nucleic acids and amino acids. mdpi.comresearchgate.net Its inhibition disrupts cellular proliferation, making it a validated target for antimicrobial and anticancer agents. mdpi.com While many heterocyclic compounds have been developed as DHFR inhibitors, specific mechanistic studies detailing the interaction of this compound or its close derivatives with DHFR are not extensively reported in the reviewed literature. The potential for cinnolines to act as DHFR inhibitors remains an area for further investigation.

Topoisomerases are nuclear enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription, making them important targets in cancer therapy. ijper.orgmdpi.com Certain cinnoline derivatives have been identified as potent topoisomerase inhibitors. nih.govpnrjournal.com

Specifically, substituted dibenzo[c,h]cinnolines have been studied for their topoisomerase I-targeting activity. nih.govbgu.ac.il These compounds were found to induce DNA cleavage in the presence of topoisomerase I. nih.gov Similarly, other complex cinnoline derivatives, such as 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline, have been shown to act as topoisomerase I inhibitors, leading to apoptosis and the activation of caspases in human tumor cell lines. nih.gov The commercially available antibiotic Cinoxacin, a cinnoline derivative, functions through the inhibition of DNA gyrase, a type II topoisomerase. ijper.org

Muscarinic acetylcholine (B1216132) receptors are G protein-coupled receptors that play a crucial role in the central and peripheral nervous systems, regulating a wide range of physiological functions. nih.govmdpi.com Modulators of these receptors have therapeutic potential in various neurological disorders. nih.govnih.gov Currently, the scientific literature lacks specific mechanistic studies focused on the direct modulation of muscarinic acetylcholine receptors by this compound or its closely related analogues.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Understanding the relationship between the chemical structure of cinnoline derivatives and their biological activity is crucial for designing more potent and selective inhibitors. nih.gov

SAR studies have revealed that the type and position of substituents on the cinnoline nucleus significantly influence the compound's biological activity. nih.govresearchgate.net

In the context of antimicrobial activity, halogen substitutions have been shown to enhance potency. nih.gov For instance, studies on cinnoline sulphonamide derivatives revealed that compounds with chloro and bromo substituents exhibited potent activity at lower concentrations compared to other derivatives. nih.gov Specifically, 6-chloro substituted compounds were found to be particularly effective antibacterial agents. nih.gov

For anti-inflammatory properties, electron-donating groups (such as methoxyl and hydroxyl) on a phenyl moiety attached to the cinnoline ring were associated with higher activity. nih.gov Conversely, for antibacterial effects, an electron-withdrawing substituent on the same phenyl group tended to increase activity against both Gram-positive and Gram-negative bacteria. nih.gov

In the case of topoisomerase I inhibitors based on the dibenzo[c,h]cinnoline (B14754567) scaffold, SAR studies identified that a 2,3-dimethoxy substitution on one ring and a methylenedioxy group on another were critical structural elements for retaining potent activity. nih.gov Removal or replacement of these groups led to a substantial loss of topoisomerase I-targeting ability. nih.gov

These findings suggest that the 4-chloro and 6-methoxy substitutions on the core cinnoline ring of this compound likely play a significant role in defining its interaction with biological targets, with the chloro group potentially enhancing inhibitory potency and the methoxy (B1213986) group modulating its electronic and steric properties.

Rational Design for Improved Potency and Selectivity

The rational design of kinase inhibitors is a key strategy in the development of targeted cancer therapies. For cinnoline derivatives, as with other heterocyclic scaffolds, the goal is to enhance potency against the intended molecular target while minimizing off-target effects to improve the therapeutic index. The cinnoline nucleus serves as a versatile scaffold, and modifications at various positions can significantly influence biological activity.

In the context of improving potency and selectivity, structure-activity relationship (SAR) studies are crucial. For instance, in a series of cinnoline analogues, it was demonstrated that bulky substitutions at specific positions could be favorable for inhibitory activity against certain kinases. Molecular docking studies have further guided the design of these compounds by predicting their binding modes within the ATP-binding pocket of target kinases. These computational approaches allow for the in-silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted affinity and selectivity.

One common approach involves the hybridization of the cinnoline core with other pharmacophores known to interact with specific targets. This strategy has been successfully employed in the design of quinoline-based inhibitors and can be extrapolated to the cinnoline scaffold. The introduction of different functional groups at the C-4 and C-6 positions of the cinnoline ring, as seen in this compound, is a direct application of this principle. The chloro group at the 4-position can act as a key interaction point with the hinge region of a kinase, a common feature in many kinase inhibitors. The methoxy group at the 6-position can influence the compound's solubility, metabolic stability, and interactions with the solvent-exposed region of the binding pocket.

While specific rational design studies for this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous cinnoline, quinoline, and quinazoline derivatives provide a clear framework for its potential optimization.

Table 1: Strategies in the Rational Design of Cinnoline and Analogous Heterocyclic Kinase Inhibitors

| Design Strategy | Rationale | Example from Analogous Systems |

| Scaffold Hopping | Replacing a core scaffold with another that maintains similar spatial arrangement of key interacting groups. | Replacing a quinazoline core with a cinnoline core to explore new intellectual property space and potentially alter selectivity profiles. |

| Substitution at Key Positions | Introducing functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein. | Addition of a sulfonamide group to a quinoline scaffold to target specific residues in the kinase active site. |

| Molecular Hybridization | Combining two or more pharmacophores to create a new molecule with enhanced or dual activity. | Linking a chalcone (B49325) moiety to a quinoline scaffold to produce compounds with enhanced anticancer activity. researchgate.net |

| Conformational Restriction | Introducing cyclic structures or rigid linkers to lock the molecule in a bioactive conformation, which can improve potency and selectivity. | The use of a triazepinocinnoline ring system has been shown to result in outstanding cytotoxic activity. researchgate.net |

Investigation of Molecular Mechanisms Underlying Preclinical Bioactivity

Understanding the molecular mechanisms that underpin the preclinical bioactivity of a compound is fundamental to its development as a therapeutic agent. For this compound and related cinnoline derivatives, research has pointed towards their interaction with key cellular signaling pathways implicated in cancer and other diseases.

Cellular Pathway Modulation (e.g., PI3K/Akt/mTOR signaling)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. nih.gov Its aberrant activation is a frequent event in many human cancers, making it an attractive target for anticancer drug development. nih.gov

Recent studies have identified the cinnoline scaffold as a potential pharmacophore for the development of PI3K inhibitors. nih.gov A series of cinnoline derivatives have been shown to exhibit nanomolar inhibitory activities against PI3Ks, leading to antiproliferative effects in human tumor cell lines. nih.gov The mechanism of action of these compounds involves the direct inhibition of PI3K, which in turn prevents the phosphorylation and activation of its downstream effector, Akt. This disruption of the PI3K/Akt signaling cascade can induce apoptosis and inhibit cell growth.

While direct evidence for this compound modulating the PI3K/Akt/mTOR pathway is not yet available, its structural similarity to known cinnoline-based PI3K inhibitors suggests that it may also exert its biological effects through this mechanism. The chloro and methoxy substitutions on the cinnoline ring would likely influence its binding affinity and selectivity for the different isoforms of PI3K.

Table 2: Activity of Cinnoline and Quinoline Derivatives on the PI3K/Akt/mTOR Pathway

| Compound Class | Target | Observed Effect | Reference |

| Cinnoline Derivatives | PI3K | Nanomolar inhibitory activity, antiproliferative effects. | nih.gov |

| Pyridinesulfonamide Derivative | PI3K | Dose-dependent inhibition of survival in AML cells. | nih.gov |

| Quinoline Derivative (PQQ) | mTOR | Potent mTOR inhibitor with an IC50 of 64nM; dual mTORC1/mTORC2 inhibitor. | nih.gov |

| Imidazo[4,5-c]quinoline Derivatives | PI3K/mTOR | mTOR IC50 of 1.4 µM and PI3Kα IC50 of 0.9 µM for the most active compound. | pnrjournal.com |

Anti-Angiogenic Research related to Cinnolines

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key players in this process. Inhibition of VEGFR-2 is a validated strategy for anti-angiogenic therapy.

Research into the anti-angiogenic properties of cinnoline derivatives is an emerging area. However, extensive studies on the analogous quinoline and quinazoline scaffolds have demonstrated their potential as VEGFR-2 inhibitors. mdpi.commdpi.comnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and the subsequent downstream signaling that leads to endothelial cell proliferation and migration.

Given the structural similarities between cinnolines, quinolines, and quinazolines, it is plausible that cinnoline derivatives, including this compound, could also exhibit anti-angiogenic activity through the inhibition of VEGFR-2. The nitrogen arrangement in the cinnoline ring may offer a unique interaction profile with the VEGFR-2 active site, potentially leading to improved potency or selectivity compared to its analogues. Further experimental validation is required to confirm this hypothesis.

Antiplatelet Activity Mechanisms

Platelets play a central role in hemostasis and thrombosis, and their aggregation is a key event in the development of cardiovascular diseases. Antiplatelet agents are therefore critical in the prevention and treatment of these conditions. Some heterocyclic compounds have been investigated for their antiplatelet effects.

While direct studies on the antiplatelet activity of this compound are scarce, some cinnoline derivatives have been reported to possess anti-inflammatory properties, which can be linked to pathways involved in platelet activation. For instance, certain pyrazolo[4,3-c]cinnoline derivatives have shown strong cyclooxygenase-2 (COX-2) binding profiles. nih.gov COX enzymes are involved in the synthesis of prostaglandins (B1171923) and thromboxane (B8750289) A2, a potent platelet aggregator. Inhibition of COX-2 could therefore contribute to an antiplatelet effect.

Furthermore, studies on quinoline derivatives have demonstrated their potential as antiplatelet agents through various mechanisms, including the inhibition of cyclooxygenase-1 (Cox-1) and the subsequent downregulation of thromboxane A2. researchgate.net This provides a rationale for investigating the antiplatelet potential of cinnoline derivatives.

Comparative Studies with Analogous Heterocyclic Systems (e.g., Quinolines, Quinazolines)

Quinolines and quinazolines are two of the most extensively studied heterocyclic systems in medicinal chemistry, with numerous approved drugs and clinical candidates based on these scaffolds. youtube.comsemanticscholar.orgresearchgate.net A comparative analysis of the biological activities of cinnolines with these well-established systems can provide valuable insights into the unique properties conferred by the cinnoline core.

For example, in the context of kinase inhibition, both quinoline and quinazoline derivatives have been successfully developed as potent inhibitors of various kinases, including EGFR, VEGFR, and PI3K. researchgate.netnih.gov The nitrogen at position 1 of the quinazoline ring, for instance, is a key hydrogen bond acceptor for interaction with the hinge region of many kinases. In cinnoline, the presence of two adjacent nitrogen atoms (at positions 1 and 2) may lead to a different hydrogen bonding pattern and altered selectivity for certain kinases.

Table 3: Comparative Biological Activities of Cinnoline, Quinoline, and Quinazoline Derivatives

| Biological Activity | Cinnoline Derivatives | Quinoline Derivatives | Quinazoline Derivatives |

| Anticancer | Show cytotoxic effects against various tumor cell lines, with some acting as PI3K inhibitors. nih.govpnrjournal.com | Widely studied as anticancer agents, with some approved drugs targeting kinases like EGFR and VEGFR. nih.govnih.gov | Several approved anticancer drugs are based on the quinazoline scaffold, primarily targeting tyrosine kinases. nih.gov |

| Anti-Angiogenic | Potential for VEGFR-2 inhibition, though less explored. | Established VEGFR-2 inhibitors with potent anti-angiogenic activity. mdpi.com | Potent VEGFR-2 inhibitors with demonstrated anti-angiogenic effects. mdpi.comnih.gov |

| PI3K/Akt/mTOR Modulation | Identified as potent PI3K inhibitors. nih.gov | Some derivatives act as mTOR inhibitors. nih.gov | Derivatives have been synthesized as inhibitors of the PI3K/Akt/mTOR pathway. nih.gov |

| Anti-inflammatory | Some derivatives show COX-2 inhibition. nih.gov | Certain derivatives exhibit anti-inflammatory activity. semanticscholar.org | Not a primary focus of research for this class. |

| Antiplatelet | Potential for activity through COX inhibition, but not well-studied. | Some derivatives show antiplatelet activity via Cox-1 inhibition. researchgate.net | Not a primary focus of research for this class. |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Complex Cinnoline (B1195905) Architectures

The future of cinnoline chemistry lies in the development of more efficient, sustainable, and versatile synthetic methods to create complex molecular architectures. While classical methods for cinnoline synthesis have been well-established, contemporary research is focused on innovative strategies that offer greater control over substitution patterns and stereochemistry.

Recent advancements have highlighted the utility of microwave-assisted organic synthesis and multi-component reactions in accelerating the production of functionalized cinnoline derivatives. researchgate.net These techniques often lead to higher yields, shorter reaction times, and a reduction in byproducts compared to conventional heating methods. researchgate.net Furthermore, the exploration of transition-metal-free catalytic systems is gaining traction as a more environmentally benign approach to cinnoline synthesis. researchgate.net

Future synthetic strategies are expected to focus on the late-stage functionalization of the cinnoline core. This approach allows for the introduction of diverse chemical moieties into a pre-formed cinnoline ring, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. rsc.org The development of regioselective C-H bond activation and functionalization techniques for the cinnoline scaffold will be particularly crucial in this regard, offering a powerful tool for creating novel derivatives with tailored properties. rsc.org

| Synthetic Strategy | Key Advantages | Future Directions |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction control. | Development of solvent-free microwave protocols; application in continuous flow synthesis. |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, rapid assembly of complex molecules. | Design of novel MCRs to access unprecedented cinnoline scaffolds; exploration of stereoselective MCRs. |

| Transition-Metal-Free Catalysis | Reduced cost, lower toxicity, environmentally friendly. | Discovery of new organocatalysts for cinnoline synthesis; expansion of the substrate scope. |

| Late-Stage Functionalization | Rapid diversification of lead compounds, efficient exploration of SAR. | Development of site-selective C-H functionalization methods for the cinnoline nucleus. |

Exploration of Advanced Functional Materials Applications